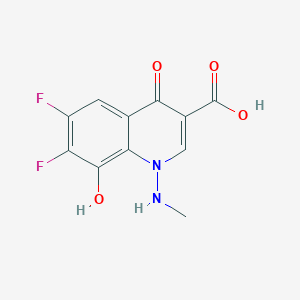

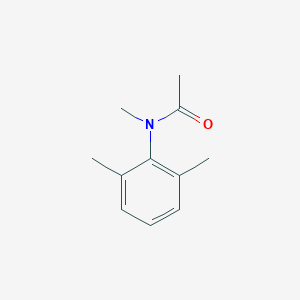

Marbofloxacin Impurity A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Marbofloxacin Impurity A is a synthetic fluoroquinolone antibiotic. It is produced as a metabolite of the parent drug marbofloxacin, which is used to treat bacterial infections in animals. Impurity A has been studied extensively in both laboratory and clinical settings, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Analytical Method Development and Validation

Development of Stability-Indicating Methods : A novel stability-indicating isocratic reversed-phase ion-pair chromatographic method was designed for the separation and quantification of marbofloxacin impurities, including Impurity A, in the presence of degradation products. This method, developed by Maheshwari, Shukla, and Dare (2018), was applied to marbofloxacin tablets, demonstrating its utility in the quality control of veterinary pharmaceuticals (Maheshwari, Shukla, & Dare, 2018).

Eco-Friendly UV Spectrophotometric Method : Another study by da Silva et al. (2022) focused on developing an eco-friendly UV spectrophotometric method for evaluating Marbofloxacin in tablet formulations. The method was validated for its efficacy, indicating stability, and aligns with the principles of green analytical chemistry. This research underscores the growing importance of sustainable practices in pharmaceutical analysis (da Silva, Lustosa, Torres, & Kogawa, 2022).

Pharmacokinetic Studies

Pharmacokinetics and Pharmacodynamics Integration : Aliabadi and Lees (2002) explored the pharmacokinetics (PK) of marbofloxacin in calf serum, exudate, and transudate. Their study highlighted the drug's distribution and efficacy against respiratory infections in cattle, providing a basis for optimizing dosage regimens for veterinary applications (Aliabadi & Lees, 2002).

PBPK Model for Edible Tissues in Pigs : A study by Viel et al. (2023) developed a physiologically based pharmacokinetic (PBPK) model to predict marbofloxacin distribution in edible tissues and intestinal exposure in pigs. This research aids in estimating withdrawal periods for marbofloxacin-treated livestock, ensuring food safety (Viel, Nouichi, Le Van Suu, Rolland, Sanders, Laurentie, Manceau, & Henri, 2023).

Mechanism of Action

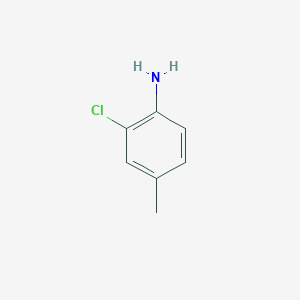

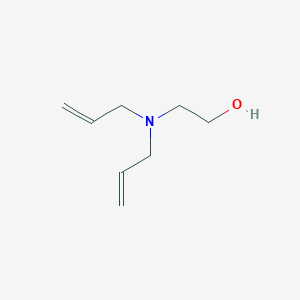

Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.

Target of Action

The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

Marbofloxacin and its derivatives, including this compound, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .

Result of Action

The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .

Biochemical Analysis

Biochemical Properties

It is known that Marbofloxacin, the parent compound, is a synthetic, broad-spectrum bactericidal agent It is likely that Marbofloxacin Impurity A may interact with similar enzymes, proteins, and other biomolecules as Marbofloxacin

Cellular Effects

Marbofloxacin, the parent compound, has demonstrated significant post-antibiotic effects for both gram-negative and gram-positive bacteria and is active in both stationary and growth phases of bacterial replication . It is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Marbofloxacin, the parent compound, is known to impair the bacterial DNA gyrase, resulting in rapid bactericidal activity . It is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The solubility of Marbofloxacin, the parent compound, in various solvents has been studied, and it was found that the solubility increased with the increase of temperature .

Dosage Effects in Animal Models

Studies on Marbofloxacin, the parent compound, have shown that it exhibits concentration-dependent killing and the free-drug area under the concentration-time curve over 24 h to MIC (fAUC0-24h/MIC) was the PK/PD index that correlated best with efficacy .

Metabolic Pathways

Marbofloxacin, the parent compound, is known to be excreted mostly in the urine, and unmetabolised Marbofloxacin is the main component of the residues in tissues and excreta .

Transport and Distribution

Marbofloxacin, the parent compound, is known to be widely distributed to the tissues .

properties

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5aS,10aS)-Tetrahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-3,5,8,10(2H,5aH)-tetraone](/img/structure/B104757.png)